molecular formula C18H14O4 B14245938 3,6-Phenanthrenedicarboxylic acid, dimethyl ester CAS No. 181509-97-7

3,6-Phenanthrenedicarboxylic acid, dimethyl ester

Cat. No.: B14245938
CAS No.: 181509-97-7
M. Wt: 294.3 g/mol
InChI Key: COIIVYRSSNITFW-UHFFFAOYSA-N
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Description

3,6-Phenanthrenedicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C18H12O4. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester typically involves the esterification of 3,6-Phenanthrenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6-Phenanthrenedicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: 3,6-Phenanthrenedicarboxylic acid.

    Reduction: 3,6-Phenanthrenedicarbinol.

    Substitution: Various substituted phenanthrene derivatives depending on the reagent used.

Scientific Research Applications

3,6-Phenanthrenedicarboxylic acid, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The aromatic ring can interact with proteins and nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Phenanthrenedicarboxylic acid diethyl ester
  • Biphenyl-3,5-dicarboxylic acid dimethyl ester
  • Phenanthrene-4-carboxylic acid

Uniqueness

3,6-Phenanthrenedicarboxylic acid, dimethyl ester is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

181509-97-7

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

dimethyl phenanthrene-3,6-dicarboxylate

InChI

InChI=1S/C18H14O4/c1-21-17(19)13-7-5-11-3-4-12-6-8-14(18(20)22-2)10-16(12)15(11)9-13/h3-10H,1-2H3

InChI Key

COIIVYRSSNITFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)C(=O)OC)C=C1

Origin of Product

United States

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